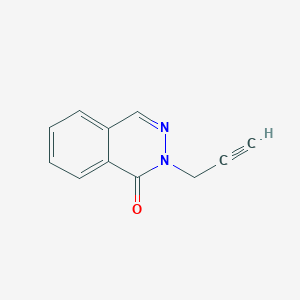

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one

Description

Properties

IUPAC Name |

2-prop-2-ynylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-6-4-3-5-9(10)8-12-13/h1,3-6,8H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRSNBMFILUURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 1,2-Dihydrophthalazin-1-one with Propargyl Bromide

The most direct method involves N-alkylation of the phthalazinone core using propargyl bromide. Adapted from protocols for analogous compounds, the reaction proceeds via nucleophilic substitution:

Procedure :

-

Substrate Preparation : 1,2-Dihydrophthalazin-1-one (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

-

Base Addition : Potassium carbonate (2.5 equiv) is added to deprotonate the N1 position.

-

Alkylation : Propargyl bromide (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at 60°C for 12 hours.

-

Workup : The mixture is filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–75%.

Mechanistic Insight : The reaction favors N1-alkylation due to the lower steric hindrance compared to N2, as confirmed by X-ray diffraction.

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Solvent | DMF |

| Base | K₂CO₃ |

| Purification | Column Chromatography |

Mitsunobu Reaction with Propargyl Alcohol

An alternative approach employs the Mitsunobu reaction to install the propargyl group, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):

Procedure :

-

Substrate Activation : 1,2-Dihydrophthalazin-1-one (1.0 equiv) and propargyl alcohol (1.5 equiv) are dissolved in toluene.

-

Reagent Addition : PPh₃ (1.5 equiv) and DEAD (1.5 equiv) are added under argon.

-

Reaction : Stirred at room temperature for 24 hours.

-

Workup : Solvent removal under reduced pressure, followed by recrystallization from methanol.

Yield : 72–78%.

Advantage : Mitigates side reactions associated with alkyl halides, though costlier due to reagent expenses.

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Solvent | Toluene |

| Oxidizing Agent | DEAD |

| Purification | Recrystallization |

Optimization Strategies for Improved Efficiency

Solvent and Base Screening

Polar aprotic solvents like DMF enhance nucleophilicity in N-alkylation, while toluene minimizes side reactions in Mitsunobu conditions. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) impacts reaction rates; cesium bases increase yields by 5–8% but raise costs.

Temperature and Stoichiometry

Elevating temperatures to 80°C in N-alkylation reduces reaction time to 8 hours but risks decomposition. A 1.2:1 molar ratio of propargyl bromide to phthalazinone balances efficiency and cost.

Analytical Characterization and Validation

-

NMR Spectroscopy :

-

X-ray Crystallography : Confirms regioselective N1-alkylation, with bond lengths of 1.45 Å (C–N) and 1.20 Å (C≡C).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost (Relative) | Purity (%) | Scalability |

|---|---|---|---|---|

| N-Alkylation | 68–75 | Low | ≥95 | High |

| Mitsunobu Reaction | 72–78 | High | ≥98 | Moderate |

Key Trade-offs :

-

N-Alkylation : Cost-effective but requires careful halide handling.

-

Mitsunobu : Higher purity but limited scalability due to DEAD’s instability.

Industrial-Scale Considerations

Batch reactors with temperature-controlled jackets are preferred for N-alkylation, achieving kilogram-scale production with 70% yield. Continuous-flow systems are under investigation to enhance Mitsunobu reaction throughput .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Cyclocondensation: The compound can undergo cyclocondensation reactions with different reagents to form complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenyl isothiocyanate, carbon disulfide, and bases such as potassium hydroxide . Reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as benzimidazole and thiazole derivatives, which possess significant biological activities .

Scientific Research Applications

Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities, including antimicrobial and anticancer properties.

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Chemical Biology: The compound can be used as a building block for the synthesis of complex molecules that can be used to study biological processes.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The propynyl group may play a crucial role in modulating the compound’s activity by facilitating interactions with these targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 1,2-dihydrophthalazin-1-one, highlighting substituent variations and their molecular properties:

*Calculated molecular weight based on formula. †EN300 codes denote proprietary identifiers from Enamine Ltd.

Key Observations :

- Propargyl vs. Alkyl/Aryl Substituents : The propargyl group introduces a terminal alkyne, enhancing reactivity (e.g., in click chemistry) compared to methyl or benzyl groups, which are more inert .

- Electron-Withdrawing Groups : The 6,7-dimethoxy derivative (C₁₀H₁₀N₂O₃) exhibits increased polarity due to methoxy substituents, likely improving solubility in polar solvents relative to the hydrophobic benzyl analog .

Research Tools and Methodologies

- Analytical Methods: Purity assessments (e.g., HPLC, NMR) align with USP standards for related impurities, as seen in drospirenone/ethinyl estradiol analyses .

Biological Activity

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is a compound belonging to the phthalazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phthalazine core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including this compound. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells.

Table 1: IC50 Values of Phthalazine Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) HCT-116 | IC50 (µM) MDA-MB-231 |

|---|---|---|

| This compound | TBD | TBD |

| Compound 7c | 1.36 | 6.67 |

| Compound 8b | 2.34 | 16.03 |

These values indicate that certain derivatives exhibit low IC50 values, suggesting high potency against targeted cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that derivatives of phthalazine can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited inhibition zones of 12 mm and 11 mm against these pathogens, respectively .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, similar compounds have been shown to interact with various molecular targets:

- VEGFR2 Inhibition : Some phthalazine derivatives inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis.

- DNA Interaction : The ability to intercalate into DNA has been suggested as a mechanism for anticancer activity, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain phthalazine derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the effects of a series of phthalazine derivatives on cancer cell lines. The results indicated that compounds with specific substitutions on the phthalazine ring exhibited enhanced cytotoxicity compared to their parent compounds. This underscores the importance of structural modifications in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves condensation and cyclization reactions. Key reagents include propargyl bromide (for introducing the propynyl group) and dehydrating agents like phosphorous oxychloride. Elevated temperatures (80–120°C) and controlled pH (neutral to mildly acidic) are critical to avoid side reactions. Yield optimization requires monitoring via TLC and purification via column chromatography .

- Example : A propargylation step using propargyl bromide in DMF with K₂CO₃ as a base (room temperature, 2 hours) achieves ~70% intermediate yield, followed by cyclization under reflux .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., propynyl proton at δ ~2.5 ppm; aromatic protons in the phthalazinone ring at δ 7.0–8.5 ppm) .

- IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 225.08) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound’s preliminary bioactivity assessed in antimicrobial or anticancer studies?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC values against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Structural analogs show activity via topoisomerase inhibition .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrophilic/nucleophilic sites. The propynyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in Michael addition .

Q. What advanced crystallographic strategies resolve structural ambiguities in derivatives?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement (using Olex2 or similar software) determines bond lengths, angles, and torsional strain. For example, the dihedral angle between the phthalazinone ring and propynyl group is ~15°, indicating minimal steric hindrance .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodology :

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to assess variability via ANOVA.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .

Q. What role do solvent polarity and protic/aprotic conditions play in synthesis optimization?

- Methodology : Polar aprotic solvents (DMF, DMSO) stabilize intermediates via dipolar interactions, improving cyclization efficiency. Protic solvents (e.g., ethanol) may hydrolyze sensitive intermediates, reducing yield .

Q. What safety protocols are critical when handling intermediates like propargyl bromide?

- Methodology : Use fume hoods and PPE (nitrile gloves, goggles). Propargyl bromide (acute toxicity, H330) requires neutralization with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.